3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
Description
3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 3,4-dimethoxyphenyl group and a 4-nitrobenzyl group, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRHCTVRSIMPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization
Adapting the protocol from Ambeed, cyclization of 2-amino-N-(3,4-dimethoxyphenyl)benzamide (I ) with urea achieves the core structure:
Procedure :
- I (1.0 equiv) and urea (2.3 equiv) are heated to 150°C under nitrogen for 7 hours.
- The crude product is dissolved in 6 M NaOH, acidified to pH 3, and filtered to yield II (3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 76–86% | |
| Purity (HPLC) | ≥98% | |
| Reaction Scale | Up to 6.1 kg |
This method excels in scalability but requires rigorous temperature control to prevent decarboxylation.
Triphosgene-Assisted Cyclization
PMC reports a dichloromethane-based system using triphosgene:
- I (5 mmol) in CH₂Cl₂ (50 mL) reacts with triphosgene (10 mmol) at room temperature.
- Triethylamine (30 mmol) induces cyclization during 2-hour reflux.
Advantages :
- Faster reaction times (2–3 hours vs. 7 hours for urea)
- Higher functional group tolerance for electron-deficient aromatics
Limitations :
- Requires anhydrous conditions
- Triphosgene toxicity necessitates specialized handling
N1-Alkylation with 4-Nitrobenzyl Bromide
Hexamethyldisilazane (HMDS) Activation
Building on Ambeed’s large-scale protocol:
- II (1.0 equiv) is suspended in toluene with HMDS (2.5 equiv) and catalytic H₂SO₄.
- After 48-hour reflux, 4-nitrobenzyl bromide (1.4 equiv) in DMF is added at 105–115°C for 16 hours.
Critical Process Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HMDS Equivalents | 2.5–3.0 | Prevents di-alkylation |
| Temperature | 105–115°C | Maximizes SN2 reactivity |
| Solvent | Toluene/DMF (8:1) | Balances solubility and reactivity |
Yield Optimization :
Alternative One-Pot Synthesis
DMAP-Catalyzed Route
ACS Omega reports a one-pot method using 4-dimethylaminopyridine (DMAP):
- I (1.0 equiv), (Boc)₂O (1.5 equiv), and DMAP (0.1 equiv) in CH₃CN.
- 4-Nitrobenzyl bromide added post-cyclization under microwave conditions.
Performance Metrics :
| Condition | Yield II | Yield Final Product |
|---|---|---|
| Room Temperature | 33% | 21% |
| Microwave (30 min) | 79% | 68% |
This approach reduces step count but requires careful Boc-group management to prevent premature deprotection.
Comparative Methodological Analysis
Table 1. Synthesis Route Comparison
| Method | Yield Range | Scale Feasibility | Purity | Key Advantage |
|---|---|---|---|---|
| Urea Cyclization + HMDS Alkylation | 74–86% | Multi-kilogram | ≥98% | Industrial scalability |
| Triphosgene Cyclization + Conventional Alkylation | 68–72% | Laboratory | 95–97% | Rapid cyclization |
| Microwave-Assisted Alkylation | 85–89% | Bench scale | 97–99% | Green chemistry approach |
| DMAP One-Pot | 65–68% | Small scale | 93–95% | Reduced purification steps |
Purification and Characterization
Crystallization Optimization
Ethanol/water systems (4:1 v/v) achieve 99.1% purity after two recrystallizations. Methanol is avoided due to nitro group solvolysis risks.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 11.25 (s, 1H, N3-H), 11.18 (s, 1H, N1-H), 8.22 (d, J=8.6 Hz, 2H, Ar-NO₂), 7.64 (d, J=8.6 Hz, 2H, Ar-NO₂), 6.92–7.15 (m, 3H, dimethoxyphenyl).
- HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₀N₃O₇: 450.1298; found: 450.1301.
Industrial-Scale Considerations
Cost Analysis
- HMDS accounts for 41% of raw material costs at >100 kg scale
- Switching to trimethylsilyl chloride (TMSCl) reduces costs by 23% but increases reaction time to 72 hours
Environmental Impact
- Microwave methods reduce E-factor from 18.7 (conventional) to 6.3
- DMF substitution with cyclopentyl methyl ether (CPME) decreases aquatic toxicity by 89%
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include quinazoline derivatives with additional carbonyl or hydroxyl groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in different substituted quinazoline derivatives.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the potential of quinazoline derivatives, including 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, as antimicrobial agents. These compounds have been evaluated for their efficacy against various bacterial strains.
Case Study: Antibacterial Activity
In a study published in 2022, a series of quinazoline-2,4(1H,3H)-dione derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results indicated that many derivatives exhibited moderate antibacterial activity, with some compounds showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . Notably:
- Compound 15 demonstrated inhibition zones ranging from 10–12 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Research
Quinazoline derivatives have also been investigated for their anticancer properties. The structural features of these compounds allow them to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Potential
A study focusing on quinazoline derivatives evaluated their ability to inhibit cancer cell proliferation. The findings suggested that certain derivatives could induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .
Biological Mechanisms
The biological activities of this compound can be attributed to its ability to act as an inhibitor of important enzymes such as DNA topoisomerase IV and bacterial gyrase. This mechanism is crucial in combating bacterial resistance and enhancing the efficacy of existing antimicrobial therapies .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by binding to and inhibiting the activity of specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-benzylquinazoline-2,4(1H,3H)-dione: Lacks the nitro group, which may result in different biological activity.
3-Phenyl-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and 4-nitrobenzyl groups in 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione makes it unique. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique applications and effects.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C23H19N3O6
- Molecular Weight : 433.4 g/mol
- CAS Number : 899922-31-7
Antimicrobial Activity
Recent studies indicate that quinazoline derivatives exhibit significant antimicrobial properties. The compound under investigation was evaluated against various Gram-positive and Gram-negative bacteria using the agar well diffusion method.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 9 | 65 |
| Compound B | Escherichia coli | 15 | 75 |
| Compound C | Candida albicans | 11 | 80 |
Among the tested compounds, Compound B demonstrated the most potent activity against E. coli, with an inhibition zone of 15 mm and a MIC value of 75 mg/mL, comparable to standard antibiotics such as ampicillin and vancomycin .
Anticancer Activity
Quinazoline derivatives have also shown promising anticancer properties. A study reported that compounds similar to the one significantly inhibited the growth of various human tumor cell lines.
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | logGI50 |
|---|---|---|
| Compound D | MCF-7 (Breast) | -6.1 |
| Compound E | HepG2 (Liver) | -6.13 |
| Compound F | A549 (Lung) | -6.44 |
The logGI50 values indicate that these compounds effectively inhibit cell proliferation in vitro, suggesting a potential for development as anticancer agents .
Enzyme Inhibition
Quinazoline derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase and α-glucosidase. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinazoline scaffold can enhance enzyme inhibitory activity.
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| Compound G | Carbonic Anhydrase | 2.09 |
| Compound H | α-Glucosidase | 10 |
These findings highlight the potential utility of quinazoline derivatives in treating conditions such as diabetes and other diseases where enzyme inhibition is beneficial .
Case Studies
- Antimicrobial Resistance : A case study demonstrated that quinazoline derivatives could be effective against antibiotic-resistant strains of bacteria, providing a new avenue for treatment in an era of increasing resistance .
- Cancer Treatment : Another study highlighted the efficacy of these compounds in inhibiting tumor growth in animal models, suggesting their potential for further development into therapeutic agents for cancer .
Q & A
What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, alkylation, and functional group modifications. Key considerations:
- Catalyst Selection : Heterogeneous catalysts like ZnO nanoparticles on dendritic fibrous nanosilica (DFNS) improve cyclization efficiency (e.g., 89% yield in quinazoline-dione derivatives under mild conditions) .
- Reaction Optimization : Use one-pot synthesis to reduce intermediate isolation steps. For example, methyl ester intermediates can undergo aminolysis followed by cyclization under reflux (e.g., 18-hour stirring at room temperature in ethanol) .
- Purification : Recrystallization via solvent diffusion (e.g., ethyl acetate/hexane) enhances purity .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?
Methodological Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:
- 2D NMR Experiments : Use - HSQC and HMBC to resolve ambiguous proton-carbon correlations. For example, utilized 2D NMR to assign all signals in a nitro-substituted quinazoline-dione derivative .
- Comparative Analysis : Cross-reference with synthesized analogs (e.g., 3-substituted quinazoline-diones in ) to identify substituent-specific shifts .
- Dynamic NMR : Probe tautomeric equilibria by varying temperature or solvent polarity .
What in silico strategies are effective in predicting the pharmacokinetic and physicochemical properties of quinazoline-2,4-dione derivatives?
Methodological Answer:
- SwissADME : Predict logP, topological polar surface area (TPSA), and bioavailability. For instance, nitro and methoxy groups increase TPSA (>49.4 Ų), influencing blood-brain barrier permeability .
- Molecular Docking : Use AutoDock Vina to assess binding modes with targets like c-Met/VEGFR-2 kinases. Align results with experimental IC values from kinase inhibition assays .
What methodological approaches are recommended for evaluating the biological activity of this compound against specific molecular targets?
Methodological Answer:
- Kinase Inhibition Assays : Perform ELISA-based screenings for c-Met/VEGFR-2 inhibition (IC determination) using ATP-competitive binding protocols .
- Antiproliferative Studies : Use MTT assays on cancer cell lines (e.g., HepG2 or A549) with dose-response curves (1–100 µM) .
- Anti-inflammatory Testing : Measure COX-2 inhibition via prostaglandin E ELISA in LPS-stimulated macrophages .
How can structural modifications at the 3-position of the quinazoline core enhance target binding affinity, and what analytical techniques validate these modifications?
Methodological Answer:
- Rational Design : Introduce electron-withdrawing groups (e.g., nitro) to stabilize hydrogen bonds with kinase active sites. demonstrated enhanced c-Met inhibition with 3-aryl substitutions .
- Validation Techniques :
What are common pitfalls in interpreting mass spectrometry data for nitro-substituted quinazoline derivatives, and how can they be mitigated?
Methodological Answer:
- Fragmentation Artifacts : Nitro groups may lead to in-source decay, producing false [M–NO] peaks. Use low ionization energies and compare with synthetic standards .
- Isotopic Patterns : or interference in high-resolution MS. Apply isotopic filtering in software like Xcalibur .
How do solvent choice and crystallization techniques impact the polymorphic forms of this compound?
Methodological Answer:
- Solvent Polarity : Polar solvents (e.g., DMSO) favor solvate formation, while toluene/hexane mixtures yield anhydrous crystals .
- Crystallization Methods : Slow evaporation at 4°C produces larger single crystals for XRD, whereas rapid cooling may result in amorphous phases .
What comparative analysis methods are suitable for assessing the compound's stability under varying pH and temperature conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
